{7-Oxaspiro[3.5]nonan-6-yl}methanol

Catalog No.
S14150096
CAS No.
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{7-Oxaspiro[3.5]nonan-6-yl}methanol

Product Name

{7-Oxaspiro[3.5]nonan-6-yl}methanol

IUPAC Name

7-oxaspiro[3.5]nonan-8-ylmethanol

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c10-7-8-6-9(2-1-3-9)4-5-11-8/h8,10H,1-7H2

InChI Key

QDOWLNSHLKCNJN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCOC(C2)CO

{7-Oxaspiro[3.5]nonan-6-yl}methanol is a chemical compound characterized by its unique spirocyclic structure, which incorporates an oxygen atom within a nonane framework. Its molecular formula is C9_9H16_{16}O2_2, and it features a hydroxymethyl group at the 6-position of the spirocyclic ring. This structure contributes to its distinctive chemical properties and potential biological activities, making it an interesting subject for research in various fields, including medicinal chemistry and materials science .

  • Oxidation: The hydroxymethyl group can be oxidized to yield corresponding carbonyl compounds, such as aldehydes or ketones.
  • Reduction: The compound can undergo reduction to form various alcohol derivatives.
  • Substitution: The hydroxymethyl group may be substituted with other functional groups under suitable conditions.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, while lithium aluminum hydride or sodium borohydride are typically used for reduction. For substitution reactions, reagents like thionyl chloride or phosphorus tribromide may be employed.

The synthesis of {7-Oxaspiro[3.5]nonan-6-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. Common synthetic routes include:

  • Cyclization: Appropriate precursors are cyclized under acidic or basic conditions to form the spirocyclic core.
  • Functionalization: The hydroxymethyl group is introduced through subsequent reactions involving formaldehyde or similar reagents.

While specific large-scale industrial production methods are not well-documented, optimization of these laboratory-scale methods would be essential for ensuring high yield and purity in commercial applications .

{7-Oxaspiro[3.5]nonan-6-yl}methanol has several applications across different fields:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.
  • Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
  • Industry: The compound is utilized in developing new materials and chemical processes due to its distinctive properties.

Interaction studies are crucial for understanding how {7-Oxaspiro[3.5]nonan-6-yl}methanol interacts with biological targets. Preliminary research suggests that it may bind to specific enzymes or receptors, influencing their activity and affecting downstream signaling pathways. These studies can help elucidate the compound's mechanism of action and its potential therapeutic applications, particularly in pharmacology and biochemistry .

Several compounds share structural similarities with {7-Oxaspiro[3.5]nonan-6-yl}methanol, highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
(7-Oxaspiro[3.5]nonane)Lacks functional groupsLess reactive compared to {7-Oxaspiro[3.5]nonan-6-yl}methanol
(7-Oxaspiro[3.5]nonan-2-one)Contains a carbonyl groupDifferent reactivity profile due to carbonyl presence
(7-Oxaspiro[3.5]nonan-2-yl)methanolHydroxyl group presentSimilar in structure but distinct due to additional hydroxyl group
2-Oxaspiro[3.5]nonaneSimilar spirocyclic structureLacks the hydroxymethyl group, affecting reactivity

The presence of both the spirocyclic structure and the hydroxymethyl group in {7-Oxaspiro[3.5]nonan-6-yl}methanol contributes to its distinct properties and activities that may not be found in other similar compounds, making it a valuable subject for ongoing research in various scientific domains.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

156.115029749 g/mol

Monoisotopic Mass

156.115029749 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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